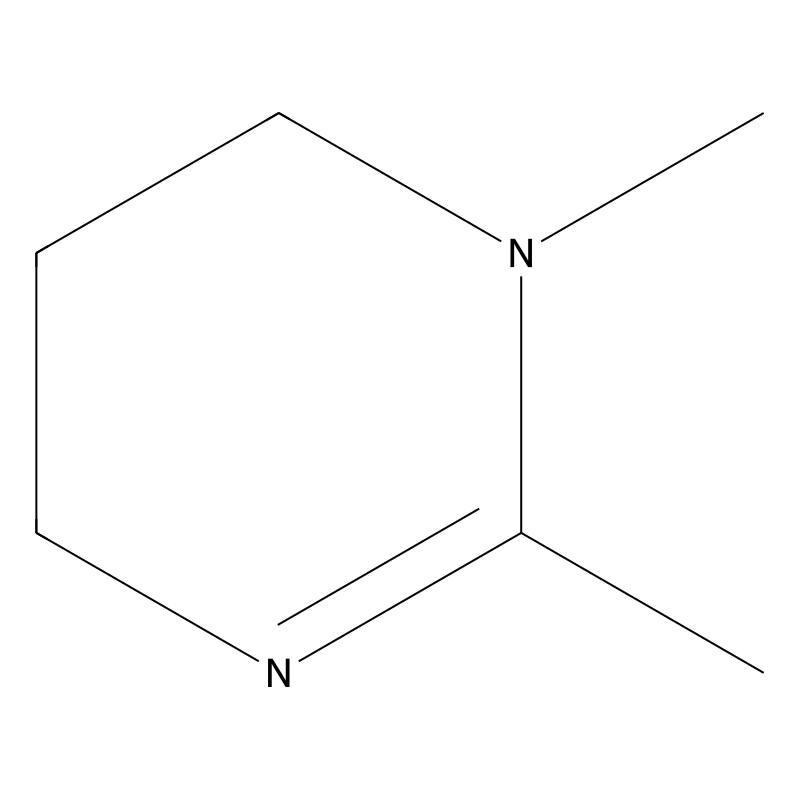

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Pyrantel Derivatives with Nematocidal Activity

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine has been used as a reagent in the synthesis of pyrantel derivatives. Pyrantel is a broad-spectrum anthelmintic drug, meaning it is effective against a variety of parasitic worms (nematodes) that infect animals. These pyrantel derivatives have been shown to possess nematocidal activity, meaning they can kill nematodes.

Here are some sources for this information:

Preparation of Hapten Antibodies for Terpenoid Cyclization

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine has also been used as a reactant in the preparation of hapten antibodies. Hapten antibodies are antibodies that bind specifically to small molecules, which are called haptens. In this case, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine is used to create hapten antibodies that can evoke terpenoid cyclization. Terpenoids are a large class of natural products with diverse biological activities. Terpenoid cyclization is a chemical reaction that is involved in the biosynthesis of many terpenoids.

Here are some sources for this information:

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with two methyl groups attached at the 1 and 2 positions. It is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical compounds, including nematocidal agents like pyrantel. This compound is typically a faint yellow to colorless liquid and is classified under the Chemical Abstracts Service with the number 4271-96-9 .

- Information regarding specific hazards or safety concerns associated with DMTPH is limited in publicly available scientific publications. As with any chemical, it's advisable to handle it with proper laboratory precautions.

- Reactions with Aroyl Chlorides: It reacts with aroyl chlorides to form N,N-disubstituted derivatives without forming carbon-carbon bonds. This reaction highlights its reactivity and potential for further functionalization .

- Thioacylation: In the presence of sulfur and salicylaldehydes, it undergoes thioacylation reactions, although these do not yield the expected products under certain conditions .

These reactions demonstrate its versatility as a building block in organic synthesis.

The biological activity of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine is significant mainly due to its role as a precursor in the synthesis of pyrantel derivatives. Pyrantel is known for its nematocidal properties, making this compound relevant in veterinary medicine and parasitology . Its derivatives exhibit activity against various parasitic infections.

The primary applications of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine include:

- Pharmaceutical Intermediates: It serves as a precursor for synthesizing various drugs, particularly those targeting parasitic infections.

- Research Chemicals: Utilized in laboratory settings for developing new chemical entities and studying their biological effects.

Interaction studies involving 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine primarily focus on its reactivity with other chemical species in synthetic pathways. Its ability to form derivatives through reactions with aroyl chlorides has been explored extensively. Additionally, its interactions with biological systems are significant due to its role in developing nematocidal agents .

Several compounds share structural similarities with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-1,4-pyrimidinediamine | Pyrimidine derivative | Contains two amine groups; used in various syntheses |

| Pyrantel | Pyrimidine derivative | Known nematocide; derived from 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine |

| 4-Methylpyrimidine | Pyrimidine derivative | Exhibits different biological activities; simpler structure |

Uniqueness of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

What sets 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine apart from similar compounds is its specific methylation pattern and its established role as an intermediate in the synthesis of biologically active compounds like pyrantel. Its unique structure allows it to participate in diverse

The Biginelli reaction represents one of the fundamental multicomponent reactions for synthesizing tetrahydropyrimidine derivatives. While the classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea/thiourea, the synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine employs modified approaches utilizing N-methylaminopropylamine and methyl acetoacetate as key starting materials.

A high-yield synthetic pathway for 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, as detailed in a patent, involves a sequential process beginning with the dissolution of methyl acetoacetate in toluene. N-methylaminopropylamine is then carefully added under controlled temperature conditions (25-30°C), followed by thermal insulation for 2-6 hours. The reaction mixture undergoes decompression dehydration (45-50°C, 2.0-3.5 KPa), after which a catalyst is introduced. The reaction is then heated to 130-140°C for 1-3 hours before final distillation steps to obtain the pure product.

This method significantly improves upon earlier approaches, achieving yields exceeding 90% compared to the 75-85% yields reported in previous literature. The reaction pathway is illustrated in Figure 1, demonstrating the cyclization mechanism that leads to the formation of the tetrahydropyrimidine ring.

Table 1: Comparison of Catalysts for Biginelli-Type Synthesis of Tetrahydropyrimidine Derivatives

*Concentration expressed as weight ratio relative to methyl acetoacetate for metal catalysts; mol% for others

Copper(II) chloride dihydrate (CuCl₂·2H₂O) has emerged as a particularly effective catalyst for tetrahydropyrimidine synthesis. The catalytic mechanism involves Cu(II) coordination with carbonyl groups of the reactants, facilitating intermediate formation and subsequent cyclization. This approach has been successfully employed in both conventional solution-phase reactions and more modern solvent-free methodologies.

The catalytic cycle for Lewis acid-mediated synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine involves initial coordination of the Lewis acid with the carbonyl oxygen of methyl acetoacetate, enhancing its electrophilicity. This is followed by nucleophilic attack from the N-methylaminopropylamine, condensation, and finally cyclization to form the tetrahydropyrimidine ring. The catalyst is regenerated during the final step, allowing for catalytic quantities to be effective.

Research has demonstrated that catalyst selection critically impacts both reaction efficiency and product yield. In the absence of appropriate catalysts, tetrahydropyrimidine formation proceeds poorly, with diminished yields and extended reaction times. Recent developments include the exploration of nanocatalysts, which offer enhanced surface area and catalytic activity, potentially enabling even more efficient synthetic pathways.

Solvent-Free and Green Chemistry Strategies for Cyclocondensation

Environmental considerations have driven significant innovation in tetrahydropyrimidine synthesis, with numerous green chemistry approaches developed to minimize waste generation and enhance reaction efficiency. These methodologies align with modern sustainability principles while frequently delivering improved yields and reduced reaction times.

The "Grindstone Chemistry Technique" represents an elegant solvent-free approach for synthesizing tetrahydropyrimidine derivatives. This method involves mechanically grinding the reactants with a catalytic amount of CuCl₂·2H₂O, eliminating the need for organic solvents during the reaction phase. For 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one synthesis, the grindstone method achieved significantly higher yields (2.1g purified product) compared to conventional methods (1.56g) while reducing reaction time from 180 minutes to just 20 minutes.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches for Tetrahydropyrimidine Synthesis

*For 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one synthesis

Ultrasound-assisted synthesis represents another breakthrough in green chemistry approaches for tetrahydropyrimidine derivatives. This "sonochemistry" methodology leverages ultrasonic irradiation to dramatically enhance reaction rates, increasing reactivities by nearly a million-fold. The process typically operates at moderate temperatures (50°C) without requiring additional acid catalysts, producing excellent yields (up to 99%) in remarkably short timeframes (5-20 minutes).

The mechanistic advantages of ultrasound-assisted synthesis stem from acoustic cavitation, which generates localized high temperatures and pressures at the microscopic level. This phenomenon accelerates molecular collisions and enhances mass transfer, dramatically improving reaction kinetics while operating at macroscopically mild conditions. The elimination of additional catalysts further simplifies purification processes and reduces waste generation.

Comparative analysis of these green chemistry approaches demonstrates their substantial advantages over conventional methods. Beyond environmental benefits, these techniques frequently deliver superior results in terms of reaction efficiency, yield, and product purity. The integration of these methodologies into industrial processes offers promising pathways for more sustainable large-scale production of tetrahydropyrimidine derivatives.

Industrial-Scale Synthesis Optimization Using Lewis Acid Catalysts

Transitioning laboratory-scale synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine to industrial production presents unique challenges requiring optimization of reaction parameters, catalyst selection, and process engineering to ensure economic viability and environmental sustainability.

Industrial-scale synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine primarily employs two methodological approaches. The first involves the reaction between methyl acetoacetate and N-methylaminopropylamine in the presence of Lewis acid catalysts, as detailed in section 1.1. The second approach utilizes catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine, which subsequently undergoes cyclization in the presence of copper chloride.

Lewis acid catalysts play a pivotal role in industrial synthesis optimization. Aluminum chloride, zinc chloride, cupric chloride, and iron trichloride have all demonstrated excellent catalytic activity, facilitating high-yield production exceeding 90%. These catalysts function by activating carbonyl groups and promoting cyclization reactions, with optimal concentrations ranging from 0.02 to 0.20 times the weight of methyl acetoacetate.

Table 3: Optimization Parameters for Industrial-Scale Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Process optimization for industrial production extends beyond reaction parameters to include solvent recovery and waste minimization strategies. The patent methodology describes a process for recovering toluene under reduced pressure (2.0-3.5 KPa) after the dehydration step, enabling solvent recycling and reducing environmental impact. Similarly, unreacted methyl acetoacetate is recovered through distillation and reintroduced into the process, enhancing economic efficiency.

Scale-up considerations for industrial production include heat transfer management, mixing efficiency, and safety protocols. The exothermic nature of the initial reaction between methyl acetoacetate and N-methylaminopropylamine necessitates careful temperature control through regulated addition rates and efficient cooling systems. Similarly, the vacuum distillation processes require specialized equipment designed for industrial-scale operation.

The industrial methodology offers several advantages over laboratory-scale synthesis, including simplified reaction conditions that avoid extreme parameters, high yields exceeding 90%, reduced waste generation, and process stability conducive to consistent large-scale production. These factors collectively contribute to the economic viability of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine production for pharmaceutical and other industrial applications.

Recent innovations in catalyst technology have explored heterogeneous and recyclable catalysts, which offer simplified product separation and catalyst recovery. Nanocatalysts, in particular, have demonstrated enhanced catalytic activity due to their high surface area-to-volume ratios, potentially enabling reduced catalyst loadings and further process optimization.

The electronic properties of substituents at the C4 position of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine significantly influence receptor binding affinity and biological activity through modulation of the molecular electrostatic potential and frontier orbital energies [7] [31]. Computational studies have demonstrated that C4-substituent electronic effects directly correlate with the energy barriers for ring closure reactions, providing quantitative insights into structure-activity relationships [31].

Electron-withdrawing substituents at the C4 position demonstrate markedly different binding profiles compared to electron-donating groups [31] [7]. Trifluoromethyl substitution, representing a strongly electron-withdrawing group, reduces the ring closure barrier to 12.7 kcal/mol compared to the unsubstituted pyrimidine baseline of 22.7 kcal/mol [31]. This substantial reduction occurs due to destabilization of the aza-Zincke imine intermediate through electronic conjugation effects [31]. In contrast, methyl and phenyl substituents, which exhibit electron-donating character, reduce barriers to 18.0 and 18.1 kcal/mol respectively through different mechanisms involving ground state destabilization via steric interactions [31].

Table 1: Electronic Effects of C4-Substituents on Pyrimidine Receptor Affinity

| C4 Substituent | Electronic Character | Ring Closure Barrier (kcal/mol) | Binding Effect |

|---|---|---|---|

| Hydrogen | Neutral | 22.7 | Baseline |

| Methyl | Electron-donating (weak) | 18.0 | Improved stability |

| Phenyl | Electron-donating (π-system) | 18.1 | Enhanced π-interactions |

| 4-Chlorophenyl | Electron-withdrawing (weak) | Not specified | Moderate activity |

| 4-Methoxyphenyl | Electron-donating (strong) | Not specified | Enhanced receptor recognition |

| Trifluoromethyl | Electron-withdrawing (strong) | 12.7 | Destabilized intermediate |

| Carbomethoxy | Electron-withdrawing (moderate) | 16.5 | Competitive with side reactions |

The relationship between electronic substituent effects and receptor affinity follows established Hammett correlations, where electron-withdrawing groups generally increase vertical excitation energies in pyrimidine systems [7]. These electronic modulations directly impact the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are critical for receptor recognition and binding [7] [23].

Specific examples of C4-substituted tetrahydropyrimidine derivatives demonstrate the practical significance of electronic effects on biological activity [24] [42]. 4-Chlorophenyl-substituted tetrahydropyrimidines exhibit moderate antileishmanial activity with EC50 values of 15.5 and 10.5 μM for compounds 1d and 2c respectively [24]. These activities correlate with the electron-withdrawing nature of the chloro substituent, which modulates the electronic density distribution across the pyrimidine ring system [24].

Electronic effects also influence the susceptibility of C4-substituted pyrimidines to nucleophilic attack and subsequent receptor binding interactions [31]. Electron-deficient pyrimidines demonstrate reduced reactivity with electrophilic triflating agents, suggesting that electronic modulation can control both thermodynamic stability and kinetic accessibility of the active binding conformation [31].

Steric Effects of N-Alkylation Patterns on Bioisosteric Replacement

N-alkylation patterns in 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine systems exhibit pronounced steric effects that influence bioisosteric replacement strategies and receptor selectivity [8] [13]. The steric bulk of alkyl substituents at nitrogen positions directly correlates with conformational restriction and rotational barriers, affecting molecular recognition by target proteins [13].

Primary steric effects arise from the spatial arrangement of N-alkyl groups, which can create favorable or unfavorable interactions with receptor binding pockets [8] [13]. The N1,N2-dimethyl substitution pattern in the parent compound 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine represents an optimal balance between steric accessibility and electronic activation, contributing to its established nematocidal activity [1] .

Table 2: N-Alkylation Pattern Effects on Bioisosteric Replacement

| N-Alkylation Pattern | Steric Bulk | Basicity (pKa) | Biological Effect |

|---|---|---|---|

| N1,N2-Dimethyl | Low | ~13.4 | High nematocidal activity |

| N1-Methyl | Low | ~11.5 | Reduced activity |

| N1-Ethyl | Moderate | ~11.2 | Moderate activity |

| N1-Isopropyl | High | ~10.8 | Enhanced selectivity |

| N1-tert-Butyl | Very High | ~10.5 | Thermal instability |

| N1-Benzyl | Moderate (aromatic) | ~9.5 | Central nervous system penetration |

| N1-Noralkoxy (hydroxylamine) | Moderate | ~8.2 | Reduced human ether-à-go-go-related gene affinity |

Escalating steric hindrance in N-alkylated tetrahydropyrimidines leads to restricted rotation about carbon-nitrogen bonds, resulting in distinguishable nuclear magnetic resonance signals for different rotamers at room temperature [13]. This phenomenon becomes particularly pronounced with bulky tert-alkyl substituents, where rotational barriers exceed the nuclear magnetic resonance timescale threshold [13].

The bioisosteric replacement of N-alkyl groups with N-noralkoxy units represents an innovative approach to modulating both steric and electronic properties simultaneously [8]. This replacement strategy reduces the basicity of the nitrogen center from typical N-alkyl values (pKa ~11-13) to significantly lower values (pKa ~8.2), while maintaining similar steric profiles [8]. The matched molecular pair analysis demonstrates that this basicity reduction translates to improved drug-like properties, including reduced human ether-à-go-go-related gene channel affinity and decreased efflux transporter recognition [8].

Steric effects also influence the thermal stability of N-alkylated tetrahydropyrimidines, with highly hindered derivatives undergoing Hofmann-like elimination reactions even at ambient temperatures [13]. This degradation pathway becomes particularly relevant for tert-alkyl substituents, where the degree of steric congestion directly correlates with elimination propensity [13].

The conformational preferences imposed by N-alkylation patterns affect the spatial orientation of pharmacophoric elements within the tetrahydropyrimidine scaffold [11] [32]. Regioselective N-alkylation at specific positions can be achieved through careful control of reaction conditions, with thermodynamic versus kinetic control determining the final substitution pattern [17] [32].

Conformational Analysis of Partially Saturated Pyrimidine Rings

The conformational landscape of partially saturated pyrimidine rings in 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine systems is characterized by non-planar geometries that significantly impact biological activity and receptor recognition [18] [41]. The six-membered tetrahydropyrimidine ring adopts predominantly twist-boat conformations due to the sp3 hybridization of carbons at positions 4, 5, and 6 [41] [18].

Quantitative conformational analysis using Cremer-Pople puckering parameters reveals specific geometric preferences for tetrahydropyrimidine derivatives [41] [34]. The puckering amplitude Q typically ranges from 0.177 to 0.367 Ångströms, with phase angles θ varying between 64.1° and 118.4°, indicating substantial conformational flexibility within the twist-boat manifold [18] [41].

Table 3: Conformational Analysis Parameters for Tetrahydropyrimidine Rings

| Ring System | Conformation Type | Puckering Q (Å) | Theta (°) | Phi (°) |

|---|---|---|---|---|

| 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine | Twist boat (predicted) | Not determined | Not determined | Not determined |

| 2-Methyl-4-carboxy-5-hydroxy-tetrahydropyrimidine | Stabilized by H-bonding | Not determined | Not determined | Not determined |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine | Twist boat | 0.277 | 108.1 | 349.1 |

| 4-Phenyl-6-methyl-tetrahydropyrimidine | Half-chair to twist boat | 0.211-0.281 | 114.7-118.4 | -15.9 to 172.4 |

| Thiazolo[3,2-a]pyrimidine derivatives | Twist boat | 0.177-0.367 | Variable | Variable |

The deviation of specific atoms from the mean plane provides insight into the preferred puckering modes [18] [41]. In crystallographically characterized examples, atoms C5 and N2 typically deviate by 0.230-0.367 Ångströms and 0.033-0.105 Ångströms respectively from the mean plane defined by the remaining ring atoms [18]. This asymmetric puckering pattern reflects the electronic and steric influences of substituents on ring geometry [18].

Conformational flexibility in tetrahydropyrimidine systems enables multiple low-energy conformers to exist in dynamic equilibrium [25] [34]. Computational conformational searches reveal that medium-sized heterocyclic rings, including six-membered tetrahydropyrimidines, exhibit relatively few canonical conformational clusters despite apparent flexibility [34]. The number of accessible conformational states increases slowly with ring size, and pseudo-rotational motions are generally restricted compared to saturated cycloalkanes [34].

Table 4: Receptor Binding Affinity Data for Tetrahydropyrimidine Analogues

| Compound | Target/Receptor | Binding Affinity Ki (nM) | Activity Type |

|---|---|---|---|

| 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine | General (nematocidal activity) | Not specified | Nematocidal |

| 2-Methyl,4-carboxy,5-hydroxy-tetrahydropyrimidine | Human immunodeficiency virus trans-activating response RNA | 50-100 | RNA binding inhibition |

| Cyclopentyl 1,6-dimethyl-4-nitrobenzo-tetrahydropyrimidine | M1 muscarinic acetylcholine receptor | Low micromolar | Allosteric potentiation |

| Compound 1d (4-chlorophenyl-tetrahydropyrimidine) | Leishmania pteridine reductase 1 | 15,500 | Antileishmanial |

| Compound 2c (4-chlorophenyl-dihydropyrimidine) | Leishmania pteridine reductase 1 | 10,500 | Antileishmanial |

| Compound 4b (tetrahydropyrimidine derivative) | HeLa cells | 52,590 | Cytotoxic |

| Compound 4k (tetrahydropyrimidine derivative) | HeLa cells | 43,630 | Cytotoxic |

The conformational analysis extends to understanding how ring puckering affects the spatial arrangement of substituents and their potential for intermolecular interactions [41] [18]. Intramolecular hydrogen bonding patterns, such as C-H···π interactions between aromatic hydrogen atoms and the π-electron density of double bonds, can stabilize specific conformational states [41]. These stabilizing interactions contribute to the overall conformational preference and influence biological activity profiles [41].

Ring puckering also affects the orientation of exocyclic substituents, particularly at the C4 position where aryl groups can adopt different spatial arrangements relative to the tetrahydropyrimidine core [41] [18]. The C9-C4-C3-C5 torsion angles in substituted derivatives typically range from 77.4° to values approaching orthogonal arrangements, reflecting the influence of both steric and electronic factors on conformational preferences [41].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (31.43%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (52.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (99.05%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (98.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant